1-Phenyl-4-sulfanylidene-1,2,4,5-tetrahydro-6H-pyrazolo[3,4-d]pyrimidin-6-one
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Overview
Description
1-Phenyl-4-sulfanylidene-1,2,4,5-tetrahydro-6H-pyrazolo[3,4-d]pyrimidin-6-one is a heterocyclic compound that has garnered interest due to its potential biological activities. This compound belongs to the pyrazolo[3,4-d]pyrimidine family, which is known for its diverse pharmacological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Phenyl-4-sulfanylidene-1,2,4,5-tetrahydro-6H-pyrazolo[3,4-d]pyrimidin-6-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-amino-1-phenyl-2-pyrazolin-5-one with carbon disulfide in the presence of a base, followed by cyclization with hydrazine hydrate .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
1-Phenyl-4-sulfanylidene-1,2,4,5-tetrahydro-6H-pyrazolo[3,4-d]pyrimidin-6-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfanylidene group to a thiol group.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or nitric acid under acidic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Halogenated or nitrated phenyl derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.
Mechanism of Action
The mechanism of action of 1-Phenyl-4-sulfanylidene-1,2,4,5-tetrahydro-6H-pyrazolo[3,4-d]pyrimidin-6-one involves its interaction with specific molecular targets. For instance, it has been shown to inhibit cyclin-dependent kinase 2 (CDK2), which plays a crucial role in cell cycle regulation. The compound binds to the active site of CDK2, preventing its interaction with cyclin A2, thereby inhibiting cell proliferation .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Shares the core structure but lacks the sulfanylidene group.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Contains an additional triazole ring.
Uniqueness
1-Phenyl-4-sulfanylidene-1,2,4,5-tetrahydro-6H-pyrazolo[3,4-d]pyrimidin-6-one is unique due to the presence of the sulfanylidene group, which imparts distinct chemical reactivity and biological activity compared to its analogs .
Properties
CAS No. |
5444-45-1 |
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Molecular Formula |
C11H8N4OS |
Molecular Weight |
244.27 g/mol |
IUPAC Name |
1-phenyl-4-sulfanylidene-7H-pyrazolo[3,4-d]pyrimidin-6-one |
InChI |
InChI=1S/C11H8N4OS/c16-11-13-9-8(10(17)14-11)6-12-15(9)7-4-2-1-3-5-7/h1-6H,(H2,13,14,16,17) |
InChI Key |
UOVJTKPKLLKRDE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N2C3=C(C=N2)C(=S)NC(=O)N3 |
Origin of Product |
United States |
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